Cas no 921881-61-0 (N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide structure
921881-61-0 structure
Product name:N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
CAS No:921881-61-0
MF:C22H18F2N4O2
MW:408.400731563568
CID:6207629
PubChem ID:44015770

N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide
    • 921881-61-0
    • N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
    • N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • F2248-0357
    • N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
    • AKOS024631123
    • Inchi: 1S/C22H18F2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,25,29)
    • InChI Key: JLTZIVAAEDSTTJ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)NC(C1=CN(C=C2C(N(C3C=CC=CC=3)N=C21)=O)CCC)=O)F

Computed Properties

  • Exact Mass: 408.13978215g/mol
  • Monoisotopic Mass: 408.13978215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 65Ų

N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2248-0357-2mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2248-0357-75mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2248-0357-25mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2248-0357-50mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2248-0357-5μmol
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2248-0357-15mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2248-0357-4mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2248-0357-10μmol
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2248-0357-5mg
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2248-0357-20μmol
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
921881-61-0 90%+
20μl
$79.0 2023-05-16

N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide Related Literature

Additional information on N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide

Research Brief on N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 921881-61-0)

The compound N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 921881-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the role of this pyrazolopyridine derivative as a potent inhibitor of specific kinase pathways involved in inflammatory and oncogenic processes. The compound's unique structural features, including the difluorophenyl and propyl substituents, contribute to its high binding affinity and selectivity. Computational docking studies suggest that it interacts with the ATP-binding site of target kinases, thereby modulating downstream signaling cascades.

In vitro and in vivo experiments have demonstrated promising results. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibited nanomolar inhibitory activity against a panel of cancer cell lines, with minimal cytotoxicity to normal cells. Another study highlighted its anti-inflammatory properties in murine models, suggesting potential applications in autoimmune diseases.

The synthesis of N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been optimized to improve yield and purity. Recent advancements in catalytic methods have enabled the efficient construction of the pyrazolopyridine core, reducing the need for hazardous reagents. These synthetic improvements are critical for scaling up production for preclinical and clinical studies.

Despite these advancements, challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization. Researchers are exploring prodrug strategies and formulation technologies to address these limitations. Additionally, the precise off-target effects and long-term safety profile of the compound are under investigation.

In conclusion, N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide represents a promising candidate for therapeutic development. Ongoing research aims to elucidate its full potential and translate these findings into clinical applications. Future studies should focus on combination therapies and biomarker identification to maximize its efficacy and minimize adverse effects.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk